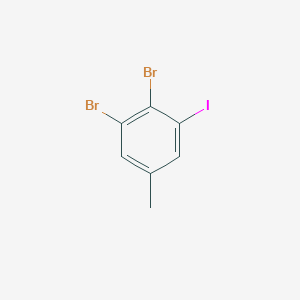
3,4-Dibromo-5-iodotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-iodotoluene is an organic compound with the molecular formula C7H5Br2I It is a halogenated derivative of toluene, characterized by the presence of two bromine atoms and one iodine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 5-iodotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 3,4-Dibromo-5-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Reduction Reactions: The compound can be reduced to form 3,4-dibromotoluene or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Various substituted toluenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or alkylated toluenes.
Reduction Products: 3,4-dibromotoluene and other reduced derivatives.
科学研究应用
3,4-Dibromo-5-iodotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms.
作用机制
The mechanism of action of 3,4-Dibromo-5-iodotoluene in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of both bromine and iodine atoms allows for selective reactivity, enabling the formation of diverse products. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary based on the context of its use.
相似化合物的比较
3,4-Dibromotoluene: Lacks the iodine atom, resulting in different reactivity and applications.
3,5-Dibromo-4-iodotoluene: Similar structure but with different positions of halogen atoms, leading to distinct chemical behavior.
4-Bromo-3-iodotoluene: Contains one bromine and one iodine atom, offering different reactivity patterns.
Uniqueness: 3,4-Dibromo-5-iodotoluene is unique due to the specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in organic synthesis and research.
属性
IUPAC Name |
1,2-dibromo-3-iodo-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJHXACIHJBXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid](/img/structure/B8237092.png)
![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
![N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide](/img/structure/B8237128.png)
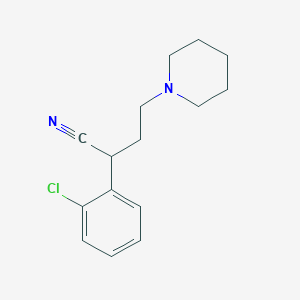
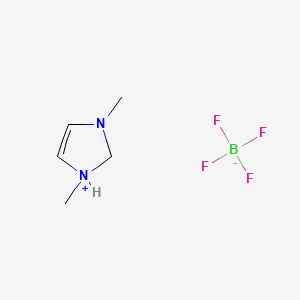
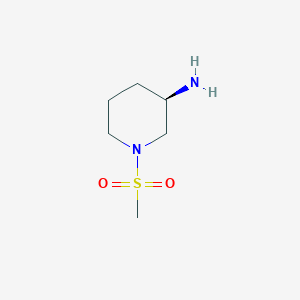
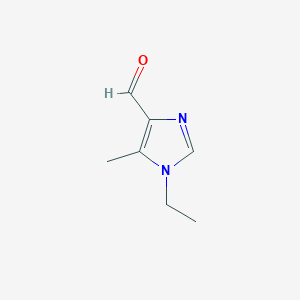
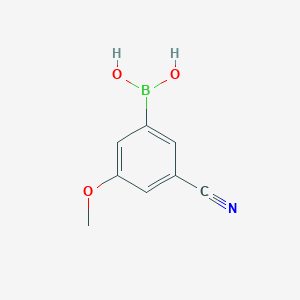
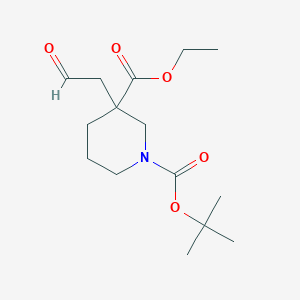
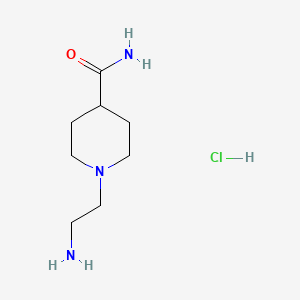
![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
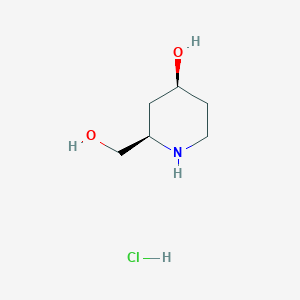
![benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237208.png)
